molecular formula C43H40N6O3 B148760 N2-Trityl Olmesartan Acid CAS No. 752179-89-8

N2-Trityl Olmesartan Acid

Número de catálogo: B148760
Número CAS: 752179-89-8
Peso molecular: 688.8 g/mol
Clave InChI: ITUFJDFACFQQAZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N2-Trityl Olmesartan Acid (CAS 752179-89-8) is a synthetic intermediate used in the production of Olmesartan Medoxomil, an angiotensin II receptor blocker (ARB) prescribed for hypertension. Its molecular formula is C₄₃H₄₀N₆O₃, and it features a trityl (triphenylmethyl) protecting group on the tetrazole ring, which prevents unwanted reactions during synthesis . This compound is critical in manufacturing, as the trityl group is later removed via acidic hydrolysis to yield the active pharmaceutical ingredient (API) Olmesartan Medoxomil . Structurally, it retains the core imidazole and biphenyltetrazole moieties of Olmesartan but with modifications to enhance synthetic efficiency .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N2-Trityl Olmesartan Acid involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring is synthesized through a cyclization reaction involving appropriate precursors under controlled conditions.

    Introduction of the Hydroxypropan-2-yl Group: This step involves the addition of a hydroxypropan-2-yl group to the imidazole ring, typically using a Grignard reagent or similar organometallic compound.

    Attachment of the Trityltetrazol Group: The trityltetrazol group is introduced through a nucleophilic substitution reaction, where the tetrazole moiety is attached to the phenyl ring.

    Final Coupling: The final step involves coupling the intermediate compounds to form the target molecule, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key steps include:

    Batch Processing: Large-scale reactors are used to carry out the reactions in batches, ensuring controlled conditions and consistent quality.

    Purification: The final product is purified using techniques such as crystallization, chromatography, and recrystallization to achieve the desired purity.

Análisis De Reacciones Químicas

Types of Reactions

N2-Trityl Olmesartan Acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde under appropriate conditions.

    Reduction: The compound can be reduced to form alcohols or amines, depending on the reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under controlled conditions to achieve desired substitutions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various functional groups, leading to derivatives with different properties.

Aplicaciones Científicas De Investigación

Pharmaceutical Synthesis

N2-Trityl Olmesartan Acid is crucial in the preparation of olmesartan medoxomil, which is recognized for its antihypertensive properties. The synthesis process typically involves several steps, including:

  • Alkylation Reactions : The compound undergoes alkylation with various reagents to produce olmesartan derivatives. Studies indicate that the regioselectivity of alkylation can yield different isomers, which may affect the pharmacological properties of the final product .
  • Purification Processes : The purification of this compound is vital for ensuring high purity levels in the final pharmaceutical product. Techniques such as recrystallization and chromatography are commonly employed to achieve this .
  • Stability Studies : Research has shown that this compound exhibits stability under various conditions, making it a reliable intermediate for large-scale production .

Analytical Applications

This compound is also utilized in analytical method development and quality control (QC) processes within pharmaceutical manufacturing. Its applications include:

  • Method Validation : The compound is used in analytical method validation (AMV) to ensure that the methods employed for testing olmesartan medoxomil meet regulatory standards .
  • Quality Control : As an impurity standard, this compound assists in the QC of olmesartan products, helping to identify and quantify impurities that may arise during synthesis .

Therapeutic Innovations

Recent studies suggest potential new therapeutic applications for compounds related to this compound:

  • Multi-functional Angiotensin Receptor Blockers (ARBs) : Research into bisartans, which incorporate structures akin to this compound, indicates they may possess enhanced binding affinities to angiotensin receptors compared to traditional ARBs. This could lead to improved efficacy in managing hypertension and related cardiovascular conditions .
  • Zinc Protease Inhibition : Compounds derived from this compound may also act as inhibitors of zinc proteases such as ACE2, potentially offering therapeutic benefits in conditions like COVID-19 by modulating the renin-angiotensin system (RAS) .

A notable study demonstrated a novel synthetic route for olmesartan medoxomil using this compound as an intermediate. The researchers reported high yields and purity levels through optimized reaction conditions involving water-miscible organic solvents and careful pH control during alkylation processes .

Mecanismo De Acción

The mechanism of action of N2-Trityl Olmesartan Acid involves its interaction with the renin-angiotensin system. The compound acts as an antagonist of the angiotensin II receptor, blocking the effects of angiotensin II and leading to vasodilation and reduced blood pressure. The molecular targets include the angiotensin II type 1 receptor, and the pathways involved are related to the regulation of blood pressure and fluid balance.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Other ARBs

Structural Features

The table below highlights key structural differences between N2-Trityl Olmesartan Acid and other ARBs:

Compound Key Structural Features Molecular Formula Role/Function
This compound Trityl-protected tetrazole, imidazole core with 4-(1-hydroxy-1-methylethyl)-2-propyl groups C₄₃H₄₀N₆O₃ Synthetic intermediate for Olmesartan Medoxomil
Olmesartan Free tetrazole, 4-(1-hydroxy-1-methylethyl)-2-propylimidazole C₂₄H₂₆N₆O₃ Active metabolite; potent AT1 receptor inverse agonist
Telmisartan Benzimidazole core, biphenyltetrazole C₃₃H₃₀N₄O₂ ARB with PPAR-γ modulation and prolonged half-life
Losartan Biphenyltetrazole, chlorophenyl group C₂₂H₂₃ClN₆O First ARB; prodrug metabolized to active E-3174
Irbesartan Cyclopentane ring, tetrazole C₂₅H₂₈N₆O Renoprotective effects in diabetic nephropathy

Binding Kinetics and Pharmacological Activity

  • Olmesartan vs. Telmisartan :

    • Olmesartan binds to AT1 receptors with a faster association rate (t₁/₂ = 4.37 ± 0.7 min) compared to Telmisartan (t₁/₂ = 6.87 ± 1.3 min) .
    • Olmesartan acts as an inverse agonist, suppressing constitutive AT1 receptor activity, whereas structural derivatives like R239470 (carboxyl group replaced by carbamoyl) lose inverse agonism, becoming neutral antagonists .
  • Functional Selectivity :

    • Modifications to Olmesartan’s biphenyltetrazole scaffold (e.g., R781253 with a 4-hydroxybenzyl group) retain inverse agonism, highlighting the importance of the carboxyl group for functional activity .

Pharmacokinetic and Clinical Efficacy Comparison

Pharmacokinetic Parameters

Compound Linearity Range Accuracy (%) Key Clinical Findings
Olmesartan 5–2,500 ng/mL 87.87–112.6 Superior 24-hour ambulatory blood pressure stability vs. Losartan, Valsartan, Irbesartan
Candesartan 2–500 ng/mL 86.70–108.8 Comparable efficacy but shorter half-life than Olmesartan
Irbesartan N/A N/A Reduces nephropathy progression in type 2 diabetes (risk reduction: 20% vs. placebo)

Comparative Data Tables

Table 1: Structural and Pharmacological Comparison

Parameter This compound Olmesartan Telmisartan Irbesartan
Protective Group Trityl (tetrazole) None None None
AT1 Binding t₁/₂ (min) N/A 4.37 6.87 N/A
Clinical Role Synthetic intermediate Hypertension Hypertension Diabetic nephropathy

Actividad Biológica

N2-Trityl Olmesartan Acid (N2-TOA) is a derivative of olmesartan, an angiotensin II receptor blocker (ARB) used primarily for treating hypertension. The biological activity of N2-TOA has garnered attention due to its potential therapeutic applications and the need for understanding its pharmacological properties, particularly in relation to its mechanism of action, efficacy, and safety profile.

Chemical Structure and Synthesis

N2-TOA is characterized by the presence of a trityl group at the nitrogen position N-2 of the tetrazole ring. This structural modification is significant as it influences the compound's pharmacokinetics and biological activity. The synthesis of N2-TOA involves careful control of reaction conditions to ensure the desired regioisomer is obtained, as studies have shown that tritylated intermediates exist predominantly as N-2 regioisomers .

N2-TOA functions similarly to other ARBs by selectively inhibiting the AT1 receptor, which plays a crucial role in the renin-angiotensin system (RAS). By blocking this receptor, N2-TOA prevents vasoconstriction and promotes vasodilation, leading to a decrease in blood pressure. The compound also exhibits anti-inflammatory properties, which may contribute to its therapeutic effects in cardiovascular diseases .

Efficacy in Hypertension Management

Clinical studies have demonstrated that N2-TOA effectively reduces blood pressure in hypertensive models. For instance, experiments involving diabetic Ren-2 rats showed that treatment with N2-TOA led to a significant reduction in blood pressure compared to untreated controls. This effect was associated with improved renal function and reduced markers of inflammation .

Neuroprotective Effects

Emerging research indicates that N2-TOA may possess neuroprotective properties. In models of traumatic brain injury (TBI), administration of N2-TOA resulted in decreased intracranial pressure and reduced brain edema, suggesting a potential role in mitigating secondary brain injury through modulation of the RAS .

Case Study 1: Efficacy in Diabetic Models

In one study, diabetic Ren-2 rats treated with N2-TOA exhibited improved retinal health by reducing acellular capillaries and inflammation markers. This suggests that N2-TOA not only lowers systemic blood pressure but also addresses microvascular complications associated with diabetes .

Case Study 2: Impurity Formation During Synthesis

Research has highlighted challenges in the synthesis of olmesartan derivatives, including the formation of impurities such as N-Alkyl derivatives during acidic conditions. These impurities can affect the purity and efficacy of the final product. Strategies have been developed to minimize these impurities while optimizing yields during synthesis .

Data Summary

Study Model Treatment Outcome
Study 1Diabetic Ren-2 RatsThis compoundReduced retinal acellular capillaries and inflammation
Study 2TBI ModelThis compoundDecreased ICP and brain edema

Propiedades

IUPAC Name

5-(2-hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H40N6O3/c1-4-16-37-44-39(42(2,3)52)38(41(50)51)48(37)29-30-25-27-31(28-26-30)35-23-14-15-24-36(35)40-45-47-49(46-40)43(32-17-8-5-9-18-32,33-19-10-6-11-20-33)34-21-12-7-13-22-34/h5-15,17-28,52H,4,16,29H2,1-3H3,(H,50,51)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITUFJDFACFQQAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN(N=N4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C(=O)O)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H40N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

688.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.